molecular formula C11H19NO2 B1432425 2-(1-Cyclobutylpiperidin-4-yl)acetic acid CAS No. 1428863-12-0

2-(1-Cyclobutylpiperidin-4-yl)acetic acid

Cat. No. B1432425
CAS RN: 1428863-12-0
M. Wt: 197.27 g/mol
InChI Key: RCSURIYLKXYRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclobutylpiperidin-4-yl)acetic acid is a chemical compound used in scientific research. Its versatile applications include drug development and organic synthesis. It is also known as 1-Boc-4-piperidineacetic acid .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

2-(1-Cyclobutylpiperidin-4-yl)acetic acid is of interest in the field of chemical synthesis and medicinal chemistry, particularly in the construction of cyclic γ-aminobutyric acid analogues and other complex organic molecules. For example, the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employs key steps such as intermolecular [2+2]-photocycloaddition, highlighting the compound's relevance in creating structurally diverse and potentially biologically active molecules (Petz, Allmendinger, Mayer, & Wanner, 2019).

Coordination Chemistry and Material Science

In coordination chemistry and material science, derivatives of similar acetic acid compounds have been utilized to synthesize transition metal complexes with significant antioxidant and enzyme inhibition properties, such as xanthine oxidase inhibition (Ikram et al., 2015). These complexes are characterized by their unique geometries and potential applications in catalysis or as functional materials.

Organic Chemistry and Catalysis

The compound's structural motifs are also instrumental in organic chemistry and catalysis. For instance, the selective dimerization of arylalkynes to form (E)-1,4-diaryl enynes catalyzed by certain ruthenium complexes in acetic acid demonstrates the utility of acetic acid derivatives in facilitating high-stereoselectivity reactions under mild conditions (Bassetti, Pasquini, Raneri, & Rosato, 2007).

Enzyme Inhibition and Biological Studies

While focusing on non-drug applications, it's noteworthy that compounds structurally related to 2-(1-Cyclobutylpiperidin-4-yl)acetic acid have been explored for their enzyme inhibition capabilities. For example, certain derivatives have shown inhibition towards enzymes like cyclo-oxygenase and 5-lipoxygenase, indicating potential research avenues in understanding inflammatory processes and developing new therapeutic strategies (Laufer, Tries, Augustin, & Dannhardt, 1994).

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-(1-Cyclobutylpiperidin-4-yl)acetic acid is a compound used in scientific research, with potential applications in drug development and organic synthesis. Future research could explore its potential therapeutic applications, given the diverse biological activities exhibited by piperidine derivatives .

properties

IUPAC Name

2-(1-cyclobutylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)8-9-4-6-12(7-5-9)10-2-1-3-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSURIYLKXYRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclobutylpiperidin-4-yl)acetic acid

Synthesis routes and methods

Procedure details

To a stirred mixture of (1-cyclobutyl piperidin-4-yl) acetic acid ethyl ester (652.9 mg, 2.90 mmol, obtained in above step), tetrahydrofuran (6 mL) and water (6.0 mL) cooled at 0° C. lithium hydroxide monohydrate (133 mg, 3.19 mmol) was added in a single lot. The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was cooled again to 0° C. and acidified with 2N hydrochloric acid to pH: 2-3. The volatiles were removed under reduced pressure and the traces of water were removed by azeotropic distillation with toluene to obtain (1-cyclobutyl piperidin-4-yl) acetic acid (747.9 mg).
Quantity
652.9 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Cyclobutylpiperidin-4-yl)acetic acid
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2-(1-Cyclobutylpiperidin-4-yl)acetic acid
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Reactant of Route 5
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Reactant of Route 6
2-(1-Cyclobutylpiperidin-4-yl)acetic acid

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